2-Phenylisoindolin-1-imine hydrobromide
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Overview
Description
Preparation Methods
The synthesis of 2-Phenylisoindolin-1-imine hydrobromide typically involves the reaction of isoindoline derivatives with phenyl groups under specific conditions. One common method includes the use of hydrobromic acid as a reagent to form the hydrobromide salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Phenylisoindolin-1-imine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenylisoindolin-1-imine hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenylisoindolin-1-imine hydrobromide involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Phenylisoindolin-1-imine hydrobromide can be compared with other similar compounds, such as:
2-Phenylisoindoline: Similar in structure but lacks the imine group.
Isoindoline derivatives: Various derivatives with different substituents on the isoindoline ring.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to different heterocyclic systems. The uniqueness of this compound lies in its specific combination of the isoindoline ring with a phenyl group and an imine functionality, which imparts distinct chemical and biological properties.
Biological Activity
2-Phenylisoindolin-1-imine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions, and applications, supported by relevant studies and data.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of isoindoline derivatives with phenyl groups, typically utilizing hydrobromic acid as a reagent to form the hydrobromide salt. The chemical structure comprises an isoindoline core with a phenyl substituent and an imine functional group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate various signaling pathways, leading to diverse biological effects. Key mechanisms include:
- Receptor Binding: The compound may bind to specific receptors, altering their activity.
- Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation: By affecting signaling cascades, it may influence cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity: Studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
- Antimicrobial Properties: Preliminary data suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects: Some studies have indicated that it may protect neuronal cells from oxidative stress.
Data Table: Biological Activities and Effects
Biological Activity | Observed Effects | References |
---|---|---|
Antitumor | Induction of apoptosis in cancer cells | |
Antimicrobial | Inhibition of bacterial growth | |
Neuroprotective | Reduction of oxidative stress in neuronal cells |
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1: A study investigated its effects on human cancer cell lines, demonstrating significant cytotoxicity at specific concentrations. The findings suggested that the compound could serve as a lead for developing new anticancer therapies.
- Case Study 2: Research on its antimicrobial properties involved testing against common pathogens. Results indicated a dose-dependent inhibition of bacterial growth, warranting further exploration into its use as an antibiotic.
Properties
IUPAC Name |
2-phenyl-3H-isoindol-1-imine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.BrH/c15-14-13-9-5-4-6-11(13)10-16(14)12-7-2-1-3-8-12;/h1-9,15H,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCHXAVYCPWNAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610036 |
Source
|
Record name | 2-Phenyl-2,3-dihydro-1H-isoindol-1-imine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27408-84-0 |
Source
|
Record name | 2-Phenyl-2,3-dihydro-1H-isoindol-1-imine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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